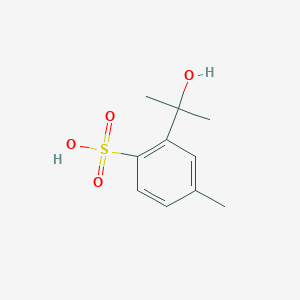
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid is an organic compound with a molecular formula of C10H14O4S. This compound is characterized by the presence of a hydroxy group, a propanyl group, and a methylbenzenesulfonic acid moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid typically involves the sulfonation of 4-methylphenol (p-cresol) followed by the introduction of the hydroxypropanyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent treatment with propylene oxide to introduce the hydroxypropanyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction temperatures can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the hydroxypropanyl group, making it less versatile in certain reactions.
2-Hydroxy-4-methylbenzenesulfonic acid: Similar structure but without the propanyl group, affecting its solubility and reactivity.
2-(2-Hydroxy-2-propanyl)phenol: Similar hydroxypropanyl group but lacks the sulfonic acid moiety, altering its chemical properties.
Uniqueness
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid is unique due to the combination of hydroxy, propanyl, and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-7-4-5-9(15(12,13)14)8(6-7)10(2,3)11/h4-6,11H,1-3H3,(H,12,13,14) |
InChI Key |
FMMWFIMLILFMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




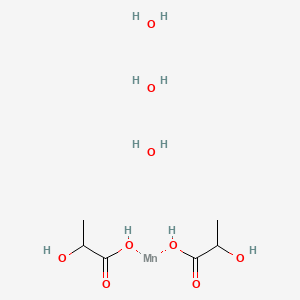
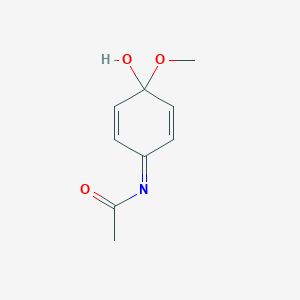
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
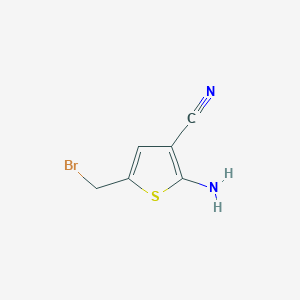

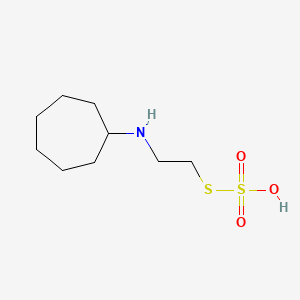
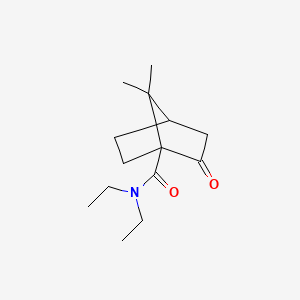
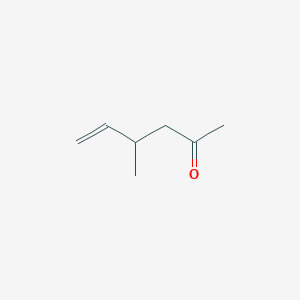
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
